molecular formula C21H27N3O3 B2813335 N-tert-butyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 904278-34-8

N-tert-butyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2813335
CAS No.: 904278-34-8
M. Wt: 369.465
InChI Key: HNZWBPVGJRCLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Properties

  • Fujita et al. (1997) described a one-pot reaction involving ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, leading to the formation of a compound with a furan ring. This work highlights the utility of furan ring formation in synthesizing complex molecular structures (Fujita et al., 1997).
  • Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which is structurally related to the chemical of interest. This research is indicative of the methods used to create complex molecules with potential therapeutic properties (Bonilla-Castañeda et al., 2022).

2. Chemical Reaction Mechanisms

  • Sau et al. (2018) used tert-butyl nitrite in a multicomponent reaction with quinolines and isoquinolines, resulting in three sequential C-N bond formations. This study provides insights into complex reaction mechanisms involving similar chemical structures (Sau et al., 2018).

3. Pharmacological Applications

  • Bianchi et al. (2007) explored a novel, stereoselective antagonist, 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317), which shows similarity in its structure to the chemical of interest. This research is relevant for understanding the pharmacological potential of similar compounds (Bianchi et al., 2007).

4. Molecular Interactions and Binding

  • Dazie et al. (2017) examined the planarity of substituted pyrrole and furan rings in a similar molecular structure, providing insights into how such molecules might interact at the molecular level (Dazie et al., 2017).

5. Chemical Synthesis Techniques

  • Ouchi et al. (2002) demonstrated the use of a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, which could be relevant for synthesizing compounds similar to the one (Ouchi et al., 2002).

Properties

IUPAC Name

N'-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-21(2,3)23-20(26)19(25)22-13-17(18-9-6-12-27-18)24-11-10-15-7-4-5-8-16(15)14-24/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZWBPVGJRCLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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